4-Chloroquinoline-7-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloroquinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCSRTCOMSRFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622074 | |
| Record name | 4-Chloroquinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181950-55-0 | |
| Record name | 4-Chloro-7-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181950-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloroquinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Quinolines in Medicinal and Synthetic Chemistry
The quinoline (B57606) scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal and synthetic chemistry. usc.edu This designation stems from its recurring presence in a multitude of biologically active compounds and its versatility as a synthetic intermediate. usc.edunih.govnih.gov The unique electronic properties of the quinoline ring system, an electron-deficient aromatic structure due to the nitrogen atom, allow for both nucleophilic and electrophilic substitution reactions. nih.govfrontiersin.org This reactivity makes it a highly "druggable" and adaptable scaffold for the design and synthesis of new therapeutic agents. usc.edunih.gov
Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their use in a variety of approved drugs. nih.govrsc.org These activities include:
Antimalarial rsc.orgmdpi.comresearchgate.net
Anticancer usc.edunih.govresearchgate.net
Antiviral nih.govweimiaobio.com
Antifungal nih.gov
Anti-inflammatory researchgate.net
The established synthetic pathways for creating functionalized quinolines further enhance their importance, providing chemists with a well-understood and accessible framework for drug discovery. usc.edunih.gov
Overview of 4 Chloroquinoline 7 Carbonitrile As a Key Chemical Compound
4-Chloroquinoline-7-carbonitrile is a specific derivative of quinoline (B57606) that holds considerable interest for researchers. Its structure is characterized by a quinoline core with a chlorine atom at the 4-position and a nitrile group (a carbon triple-bonded to a nitrogen) at the 7-position. This particular arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.
The presence of the chlorine atom at the 4-position is particularly significant. This position is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. researchgate.net This reactivity is a key feature that chemists exploit to build more elaborate molecular architectures. For instance, the chlorine can be displaced by amines, thiols, and other nucleophiles to create a diverse library of compounds for biological screening.
The nitrile group at the 7-position also offers a range of synthetic possibilities. Nitriles can be hydrolyzed to carboxylic acids, reduced to amines, or converted into other nitrogen-containing heterocycles. This versatility further expands the potential applications of this compound as a building block in organic synthesis.
A known synthetic route to a related compound, 7-Chloroquinoline-4-carbonitrile, involves the reaction of 7-chloro-4-iodoquinoline (B1588978) with p-toluenesulfonyl cyanide. durham.ac.uk This suggests that similar methodologies could be employed for the synthesis of the 7-carbonitrile isomer.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C10H5ClN2 |
| CAS Number | 13337-75-2 durham.ac.uk |
| Appearance | White solid durham.ac.uk |
This data is based on available information for the isomeric 7-Chloroquinoline-4-carbonitrile and may be comparable.
Research Gaps and Future Directions for 4 Chloroquinoline 7 Carbonitrile Studies
Established Synthetic Routes to this compound
Key methodologies have been developed for the synthesis of this specific nitrile, leveraging transformations of other functional groups on the quinoline core.
The transformation of a carboxylic acid group to a nitrile is a fundamental conversion in organic synthesis. britannica.comresearchgate.net While specific literature detailing the direct conversion of 4-chloroquinoline-7-carboxylic acid to this compound is not prominently featured in the reviewed sources, general methods are well-established. These processes often proceed via an amide intermediate. britannica.comnih.gov The carboxylic acid can be activated and then reacted with an ammonia (B1221849) source to form the corresponding primary amide, which is subsequently dehydrated using various reagents to yield the nitrile. britannica.comnih.gov Another approach involves reacting a carboxylic acid-nitrogenous base complex with ammonia at high temperatures. google.com
A highly effective and specific method for synthesizing this compound involves a halogen/metal exchange reaction. This process starts with 7-chloro-4-iodoquinoline (B1588978), which undergoes a regioselective magnesiation. durham.ac.uk The iodine at the C4 position is selectively exchanged with a magnesium-lithium reagent, such as i-PrMgCl·LiCl, to form a reactive organomagnesium intermediate. durham.ac.uk This intermediate is then quenched with an electrophilic cyanide source, p-toluenesulfonyl cyanide (tosyl cyanide), to introduce the nitrile group at the C4 position, affording the final product in high yield. durham.ac.uk
Table 1: Synthesis of this compound via Halogen/Metal Exchange
| Starting Material | Reagents | Electrophile | Solvent | Temperature | Yield | Source |
| 7-Chloro-4-iodoquinoline | i-PrMgCl·LiCl | p-Toluenesulfonyl cyanide | THF | 0 °C | 85% | durham.ac.uk |
4,7-Dichloroquinoline (B193633) is a versatile and common starting material for a wide array of functionalized quinoline compounds. wikipedia.orgmdpi.comresearchgate.netnih.gov Its two chlorine atoms have different reactivities, with the C4 position being more susceptible to nucleophilic aromatic substitution (SNAr). tandfonline.com This differential reactivity allows for selective functionalization. While direct cyanation of 4,7-dichloroquinoline at the C7 position is challenging, it serves as the key precursor to intermediates like 7-chloro-4-iodoquinoline used in other synthetic routes. durham.ac.uknih.gov The synthesis often involves a multi-step sequence where the C4-chloro group is first replaced or modified, followed by functionalization at the C7 position, or vice-versa. mdpi.com For instance, 4,7-dichloroquinoline can be converted into various derivatives through nucleophilic substitution or metal-catalyzed cross-coupling reactions to build molecular complexity before the introduction of the carbonitrile group. tandfonline.comtandfonline.comresearchgate.net
Precursors and Key Intermediates in this compound Synthesis
The efficient synthesis of the target compound relies heavily on the availability and reactivity of specific precursors and intermediates.
4,7-Dichloroquinoline is a cornerstone intermediate in the synthesis of numerous quinoline-based compounds, including antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine. wikipedia.orggoogle.com Its importance stems from its role as a readily available building block. researchgate.netnih.gov Typically synthesized from 3-chloroaniline, the process involves condensation with an ester like diethyl oxaloacetate, followed by cyclization, hydrolysis, decarboxylation, and finally, chlorination of the resulting 7-chloroquinolin-4-ol. wikipedia.orgchemicalbook.com This compound serves as the primary precursor for derivatives like 7-chloro-4-iodoquinoline, which is directly used in the synthesis of this compound. durham.ac.uknih.gov The ability to selectively react at either the C4 or C7 position makes 4,7-dichloroquinoline an exceptionally valuable and versatile precursor in synthetic chemistry. mdpi.comtandfonline.com
Table 2: Selected Reactions Utilizing 4,7-Dichloroquinoline as a Precursor
| Reactant 1 | Reactant 2 | Conditions | Product Type | Source |
| 4,7-Dichloroquinoline | o-Phenylenediamine | Ethanol, Ultrasonic Bath, 90°C | N-aryl-7-chloroquinolin-4-amine | tandfonline.comtandfonline.com |
| 4,7-Dichloroquinoline | Thiosemicarbazide | Ethanol, Ultrasonic Bath | 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide | tandfonline.comresearchgate.net |
| 4,7-Dichloroquinoline | 3-Amino-1,2,4-triazole | Ethanol, Ultrasonic Bath, 90°C | N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine | tandfonline.com |
7-Chloroquinolin-4-ol, also known as 7-chloro-4-hydroxyquinoline, is a pivotal intermediate in the production of 4,7-dichloroquinoline. wikipedia.orgchemicalbook.com It is typically formed via the high-temperature decarboxylation of 7-chloro-4-hydroxyquinoline-2-carboxylic acid or 7-chloro-4-hydroxyquinoline-3-carboxylic acid. google.comchemicalbook.comchemicalbook.com For example, heating 7-chloro-4-hydroxyquinoline-2-carboxylic acid in paraffin (B1166041) oil at 230°C results in a near-quantitative yield of 7-chloroquinolin-4-ol. chemicalbook.com The subsequent and crucial step is the conversion of the hydroxyl group at the C4 position into a chlorine atom. This is accomplished through treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield 4,7-dichloroquinoline. google.comchemicalbook.comorgsyn.org This transformation is a key step that enables the diverse synthetic applications of the dichloro derivative. wikipedia.org
An in-depth examination of the synthetic routes to this compound reveals a landscape of evolving chemical strategies. This article focuses on the emerging methodologies, optimization, and scalability pertinent to the synthesis of this specific quinoline derivative and its analogs.
Theoretical and Computational Studies of 4 Chloroquinoline 7 Carbonitrile and Its Derivatives
Computational Prediction of Reaction Mechanisms
The prediction of reaction mechanisms through computational chemistry has emerged as a powerful tool for understanding and optimizing chemical transformations. In the realm of quinoline (B57606) chemistry, and specifically concerning 4-Chloroquinoline-7-carbonitrile and its derivatives, theoretical studies provide invaluable insights into reactivity, regioselectivity, and the energetics of reaction pathways. These computational approaches, primarily rooted in Density Functional Theory (DFT), allow for the detailed examination of transition states, intermediates, and the electronic properties that govern the course of a reaction.
Computational investigations into the reactivity of chloroquinolines often focus on nucleophilic aromatic substitution (S-N-Ar), a fundamental reaction for the functionalization of this heterocyclic system. While direct computational studies on this compound are not extensively reported in publicly available literature, the principles can be extrapolated from studies on closely related analogs.
A key aspect of predicting reaction mechanisms is the analysis of the electronic structure of the reactants. For instance, in a related system, 2,4-dichloroquinazoline, DFT calculations have been employed to rationalize the observed regioselectivity of nucleophilic attack. mdpi.com These studies reveal that the carbon atom at the 4-position of the quinazoline (B50416) ring possesses a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com This theoretical finding is further supported by the calculation of lower activation energy for the nucleophilic attack at this position. mdpi.com It is reasonable to infer that similar electronic factors would govern the reactivity of this compound, making the C4 position the primary site for nucleophilic substitution.
The mechanism of S-N-Ar reactions can be either a classical two-step process involving a Meisenheimer intermediate or a concerted process. nih.gov Computational studies can elucidate the operative mechanism by locating the transition states and intermediates on the potential energy surface. For many S-N-Ar reactions involving azole nucleophiles, DFT calculations have suggested that the reactions may exist on a mechanistic continuum, with transition state geometries varying smoothly between the stepwise and concerted extremes. nih.gov
The synthesis of derivatives of 7-chloroquinoline (B30040) has also been a subject of computational interest, albeit often found within the supporting information of experimental papers. For instance, the synthesis of various functionalized 7-chloroquinolines, including 7-chloroquinoline-4-carbonitrile, has been reported alongside mentions of computational studies, suggesting that theoretical calculations were used to support the experimental findings. durham.ac.uk
Advanced Spectroscopic Characterization Techniques for 4 Chloroquinoline 7 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural assignment of 4-chloroquinoline-7-carbonitrile and its derivatives can be achieved.
¹H NMR Analysis
The proton NMR spectrum of this compound provides key information about the disposition of protons on the quinoline (B57606) ring system. In a typical analysis, the aromatic protons of the quinoline core resonate in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents.
For this compound, the following proton signals have been reported: a doublet at approximately 8.81 ppm corresponding to the proton at position 2 (H-2), a doublet at around 8.02 ppm for the proton at position 8 (H-8), a doublet at about 7.85 ppm for the proton at position 5 (H-5), and a doublet of doublets at approximately 7.69 ppm for the proton at position 6 (H-6). The coupling constants (J-values) associated with these signals provide further structural insights, for instance, a J value of 4.5 Hz is observed for the coupling between H-2 and H-3, 2.2 Hz for the coupling between H-8 and H-6, and 9.1 Hz for the coupling between H-5 and H-6.
The introduction of various substituents onto the this compound framework leads to predictable changes in the ¹H NMR spectrum. Electron-donating groups will typically cause upfield shifts (to lower ppm values) of nearby protons, while electron-withdrawing groups will result in downfield shifts.
Table 1: ¹H NMR Data for this compound and Selected Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | CDCl₃ | 8.81 (d, J = 4.5 Hz, 1H), 8.02 (d, J = 2.2 Hz, 1H), 7.85 (d, J = 9.1 Hz, 1H), 7.69 (dd, J = 9.1, 2.2 Hz, 1H) |
| 4,7-Dichloroquinoline (B193633) | CDCl₃ | 8.80 (d, 1H), 8.15 (d, 1H), 7.80 (d, 1H), 7.50 (dd, 1H), 7.45 (d, 1H) |
| 7-Bromo-4-chloroquinoline | CDCl₃ | 8.82 (d, 1H), 8.30 (d, 1H), 7.95 (d, 1H), 7.70 (dd, 1H), 7.55 (d, 1H) |
Note: Data for derivatives is provided for comparative purposes. Specific assignments for each proton in the derivatives are not detailed here.
¹³C NMR Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives rise to a single peak. The chemical shifts of these peaks are indicative of the electronic environment of the carbon atoms.
For this compound, the carbon atoms of the quinoline ring are expected to resonate in the aromatic region (approximately 110-160 ppm). The carbon atom of the nitrile group (C≡N) typically appears in the range of 115-125 ppm. The carbon atom attached to the chlorine (C-4) and the carbon atoms adjacent to the nitrogen will exhibit downfield shifts due to the electronegativity of these atoms. Quaternary carbons, those not bonded to any protons, often show weaker signals.
The analysis of ¹³C NMR spectra for derivatives of this compound follows similar principles, with substituent effects causing predictable upfield or downfield shifts of the carbon signals.
Table 2: ¹³C NMR Data for this compound and a Related Derivative
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | Data not available in the provided search results. |
| 4,7-Dichloroquinoline | CDCl₃ | 151.8, 150.5, 144.2, 136.2, 129.2, 128.5, 125.8, 123.0, 121.9 |
2D NMR Techniques (e.g., HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the connectivity within a molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum of this compound would show cross-peaks connecting each proton signal on the F2 (¹H) axis to the corresponding carbon signal on the F1 (¹³C) axis. This allows for the direct assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. For instance, in this compound, an HMBC spectrum would show correlations from the proton at H-8 to the nitrile carbon (C-7), confirming their proximity in the structure.
While specific 2D NMR data for this compound was not available in the provided search results, the application of these techniques would be essential for a complete and rigorous structural confirmation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
The most prominent feature would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹. For this compound, a characteristic nitrile peak is observed at approximately 2217 cm⁻¹. acs.org
Other important vibrations include the C=C and C=N stretching vibrations of the quinoline ring, which are expected in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The C-Cl stretching vibration is typically found in the fingerprint region, below 800 cm⁻¹. For this compound, characteristic peaks are also observed at 3139, 1487, and 838 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound and a Derivative
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
| This compound | C≡N stretch | ~2217 acs.org |
| Aromatic C-H stretch | >3000 | |
| C=C, C=N stretch | 1600-1450 | |
| C-Cl stretch | <800 | |
| 7-chloro-4-hydroxy-3-quinolinecarbonitrile | O-H stretch | ~3522 acs.org |
| C≡N stretch | ~2217 acs.org | |
| C=O stretch (amide) | ~1667 acs.org |
Note: Data for the derivative is provided for comparative purposes.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound (molecular weight: 188.61 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 188. Due to the presence of a chlorine atom, an isotopic peak (M+2) at m/z 190 with an intensity of approximately one-third of the molecular ion peak will also be observed, which is characteristic of compounds containing one chlorine atom.
The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for quinoline derivatives include the loss of small molecules such as HCN. For this compound, potential fragmentation could involve the loss of the nitrile group (CN), the chlorine atom (Cl), or a combination of these and other fragments from the quinoline ring.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
| [M]⁺ | 188 | Molecular Ion |
| [M+2]⁺ | 190 | Isotope peak due to ³⁷Cl |
| [M-Cl]⁺ | 153 | Loss of chlorine atom |
| [M-CN]⁺ | 162 | Loss of nitrile group |
Note: This table represents expected values. Experimental fragmentation patterns may vary depending on the ionization method and energy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the quinoline ring in this compound, exhibit characteristic absorption bands in the UV-Vis region.
The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to π → π* transitions. For 4-chloroquinoline (B167314), absorption maxima are observed around 220-240 nm and 300-320 nm. The introduction of the cyano group at the 7-position is expected to cause a slight shift in the absorption maxima, potentially a bathochromic (red) shift to longer wavelengths, due to the extension of the conjugated system and the electron-withdrawing nature of the nitrile group. The presence of substituents and the solvent used can also influence the position and intensity of the absorption bands.
Table 5: UV-Vis Absorption Maxima for 4-Chloroquinoline
| Compound | Solvent | λmax (nm) |
| 4-Chloroquinoline | Not Specified | ~220-240, ~300-320 |
X-ray Crystallography for Structural Elucidation
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unparalleled level of structural detail that confirms molecular geometry and reveals insights into the solid-state packing of molecules.
For quinoline-based compounds, single-crystal X-ray diffraction (SC-XRD) is instrumental in confirming the planarity of the fused ring system, determining the precise orientation of substituents, and elucidating non-covalent interactions such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture.
A comprehensive search of publicly available scientific literature and structural databases was conducted to locate specific X-ray crystallographic data for this compound. This search included academic journals and repositories that house crystallographic information, such as data deposited with the Cambridge Crystallographic Data Centre (CCDC). Despite extensive efforts, detailed published crystal structure data, including unit cell parameters, space group, and atomic coordinates for the parent compound, this compound, could not be located.
While crystallographic studies have been performed on various derivatives of 4-aminoquinolines and 7-chloroquinolines, the specific data for the title compound does not appear to be available in the public domain at this time. For related structures, researchers typically grow single crystals suitable for diffraction by slow evaporation of a solvent from a concentrated solution of the purified compound. The crystal is then mounted and subjected to X-ray irradiation, and the resulting diffraction pattern is analyzed to solve the structure.
The process confirms the identity of synthesized compounds, resolving any ambiguity that might arise from other spectroscopic techniques like NMR or mass spectrometry. For example, in derivatives of 4-aminoquinoline (B48711), X-ray crystallography has been used to confirm the site of substitution and the conformation of side chains, which are crucial for understanding their biological activity.
Should the crystallographic data for this compound become publicly available, it would be presented in a detailed table format, similar to the hypothetical example below, providing a complete picture of its solid-state structure.
Hypothetical Crystallographic Data Table for a Quinoline Derivative
| Parameter | Value |
| Empirical Formula | C₁₀H₅ClN₂ |
| Formula Weight | 188.62 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | Value |
| R-factor (%) | Value |
| CCDC Deposition No. | Number |
This table would provide the fundamental crystallographic parameters that describe the unit cell and the quality of the structural determination. The absence of such published data for this compound highlights a gap in the scientific literature for this specific compound.
Biological and Pharmacological Research Applications of 4 Chloroquinoline 7 Carbonitrile Derivatives
Design and Synthesis of Bioactive Quinoline (B57606) Analogs
The chemical reactivity of the 4-chloroquinoline-7-carbonitrile scaffold allows for diverse modifications, making it a cornerstone for the synthesis of various bioactive molecules. biosynth.comnih.gov The presence of the chloro group at the 4-position provides a reactive site for nucleophilic substitution, while the carbonitrile group at the 7-position influences the electronic properties of the ring and can be a site for further chemical transformations. This dual functionality enables medicinal chemists to systematically alter the structure to optimize biological activity. nih.govmdpi.com
A pharmacophore is defined as the essential ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response. nih.govnih.gov The this compound moiety itself acts as a potent pharmacophore. biosynth.com The quinoline core is a recognized feature in many kinase inhibitors, and the specific substitution pattern of this compound provides a defined three-dimensional arrangement of atoms and functional groups that can be recognized by the binding sites of various enzymes. nih.gov
As a building block, this compound is instrumental in constructing more complex molecules. biosynth.comresearchgate.net Its utility is demonstrated in the synthesis of a wide range of derivatives where the chlorine atom is displaced by various nucleophiles, such as anilines, amines, and thiols, to introduce diverse side chains. mdpi.commdpi.com This modular approach allows for the creation of libraries of compounds that can be screened for activity against different biological targets. For instance, the synthesis of 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives, which are structurally related to this compound, has been a successful strategy in developing kinase inhibitors. nih.gov The carbonitrile group, an electron-withdrawing feature, is often crucial for the inhibitory activity of these compounds. nih.gov
In addition to being a core pharmacophore, the this compound framework can serve as a linker to connect different pharmacophoric elements within a single molecule. biosynth.com This is particularly relevant in the design of dual-target or multi-target drugs, where the goal is to inhibit multiple pathological pathways simultaneously. The rigid quinoline structure can provide a well-defined spatial orientation for the attached functional groups, ensuring they can effectively interact with their respective binding sites.
Kinase Inhibition Studies
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinases are major targets for drug development. Derivatives of this compound have been extensively investigated as inhibitors of several key kinases involved in cancer progression.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. nih.gov The 4-anilinoquinoline-3-carbonitrile scaffold, readily synthesized from 4-chloroquinoline (B167314) precursors, has been identified as a potent inhibitor of EGFR kinase. nih.gov These compounds are designed to mimic the binding of ATP to the kinase domain of EGFR, thereby blocking its catalytic activity.
Research has shown that specific substitutions on the aniline (B41778) ring and the quinoline core can significantly enhance inhibitory potency. For example, the introduction of a Michael acceptor group at the C-6 position of the quinoline ring can lead to irreversible inhibition of EGFR. nih.gov The design of dual EGFR/HER2 inhibitors often utilizes the 4-anilinoquinoline-3-carbonitrile skeleton. nih.gov
Table 1: Examples of 4-Anilinoquinoline-3-carbonitrile Derivatives as EGFR Inhibitors
| Compound | Substitution Pattern | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Compound 44 | 4-Anilinoquinoline-3-carbonitrile | EGFR | 7.5 | nih.gov |
| Compound 6d | 4-Anilinoquinoline-3-carbonitrile derivative | EGFR | Data not specified in abstract | nih.gov |
Human Epidermal Growth Factor Receptor-2 (HER-2) is another member of the EGFR family that is overexpressed in a significant portion of breast cancers and other malignancies. Dual inhibition of both EGFR and HER-2 is a clinically validated strategy to overcome drug resistance. nih.gov Several 4-anilinoquinoline-3-carbonitrile derivatives have been designed and synthesized as dual EGFR/HER-2 inhibitors. nih.govnih.gov
These compounds typically feature modifications at the C-6 position of the quinoline ring to optimize interactions within the ATP-binding pockets of both kinases. The flexibility in the design allows for the fine-tuning of selectivity and potency against both targets.
Table 2: 4-Anilinoquinoline-3-carbonitrile Derivatives as Dual EGFR/HER2 Inhibitors
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 6d | EGFR | Data not specified in abstract | nih.gov |
| HER2 | Data not specified in abstract |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key regulator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. nih.goveurekaselect.com The c-Met proto-oncogene encodes another receptor tyrosine kinase that is implicated in tumor cell proliferation, invasion, and metastasis. nih.gov The development of dual inhibitors of VEGFR2 and c-Met is an active area of cancer research.
The quinoline scaffold, derived from precursors like this compound, has been utilized in the design of such dual inhibitors. For instance, modifications of the quinoline core have led to compounds with potent inhibitory activity against both VEGFR2 and c-Met. These inhibitors typically compete with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways.
Table 3: Quinoline Derivatives as VEGFR2 and c-Met Inhibitors
| Compound | Target | IC₅₀ | Reference |
|---|---|---|---|
| TS-41 | c-Met | 0.26 nM | nih.gov |
| Compound 27 | c-Met | 19 nM | nih.gov |
| Compound 28 | c-Met | 64 nM | nih.gov |
| Cabozantinib (Reference) | c-Met | 40 nM | nih.gov |
| SQ2 | VEGFR-2 | 0.014 µM | nih.gov |
| Cabozantinib (Reference) | VEGFR-2 | 0.0045 µM | nih.gov |
Antimicrobial and Antitubercular Activities
Derivatives of this compound have been a subject of significant research interest for their potential antimicrobial and antitubercular properties. The unique chemical scaffold of these compounds provides a versatile platform for the development of novel therapeutic agents against a range of microbial pathogens.
Antibacterial Efficacy
The antibacterial potential of quinoline derivatives has been widely explored. nih.govbiointerfaceresearch.com A series of novel 7-chloroquinoline (B30040) derivatives were synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria. semanticscholar.org Specifically, compounds such as 2,7-dichloroquinoline-3-carbonitrile (B119050) and its carboxamide and carbaldehyde derivatives have shown varied degrees of activity. semanticscholar.org For instance, certain derivatives demonstrated good activity against E. coli, while others were more effective against S. aureus and P. aeruginosa. semanticscholar.org
Another study focused on quinoline derivatives prepared via the Mannich reaction, with one hybrid compound (5d) exhibiting a potent and broad-spectrum effect against both Gram-positive and Gram-negative strains with MIC values ranging from 0.125–8 μg/mL. nih.gov This suggests that the hybridization of the quinoline core with other pharmacophores could be a promising strategy to enhance antibacterial activity. nih.gov Furthermore, some 4-aminoquinoline (B48711) derivatives have shown low-to-moderate antibacterial activity, with specific compounds exhibiting potent inhibition against MRSA. mdpi.com
Interactive Table: Antibacterial Activity of Selected this compound Derivatives
| Compound | Test Organism | Activity (Inhibition Zone/MIC) | Reference |
|---|---|---|---|
| 2,7-dichloroquinoline-3-carbonitrile | S. aureus, P. aeruginosa | Good (11.00 ± 0.03 mm) | semanticscholar.org |
| 2,7-dichloroquinoline-3-carboxamide | E. coli | Good (11.00 ± 0.04 mm) | semanticscholar.org |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli | Good (12.00 ± 0.00 mm) | semanticscholar.org |
| 7-chloro-2-methoxyquinoline-3-carbaldehyde | S. pyogenes | Good (11.00 ± 0.02 mm) | semanticscholar.org |
| Hybrid Compound 5d | Various G+ and G- strains | 0.125–8 μg/mL | nih.gov |
| 6-chlorocyclopentaquinolinamine (7b) | MRSA | 0.125 mM | mdpi.com |
Antifungal Properties
The investigation into the antifungal properties of 4-chloroquinoline derivatives has revealed promising candidates for the development of new antifungal agents. researchgate.net A study evaluating fifteen 7-chloro-4-arylhydrazonequinolines against eight oral fungi, including various Candida and Rhodutorula species, identified compounds with significant antifungal activity. researchgate.net Two compounds, in particular, showed activity comparable to the standard drug fluconazole. researchgate.net The most active hydrazone derivative, with a fluorine atom at the 2-position of the benzene (B151609) ring, exhibited a Minimum Inhibitory Concentration (MIC) of 25 μg/mL and a Minimum Fungicidal Concentration (MFC) of 50 μg/mL against Candida albicans. researchgate.net
Furthermore, a series of quinoline derivatives linked to a chalcone (B49325) moiety have been synthesized and evaluated for their antifungal activities against C. albicans. nih.gov When combined with fluconazole, these compounds showed good inhibitory activity, with one compound in particular displaying excellent antifungal effects against fluconazole-resistant strains with minimal cytotoxicity. nih.gov
Interactive Table: Antifungal Activity of Selected this compound Derivatives
| Compound | Test Organism | Activity (MIC/MFC in μg/mL) | Reference |
|---|---|---|---|
| 7-chloro-4-(2-fluorophenylhydrazono)quinoline | Candida albicans | MIC: 25, MFC: 50 | researchgate.net |
| 7-chloro-4-(4-nitrophenylhydrazono)quinoline | Rhodotorula glutinis | MIC: 32 (comparable to fluconazole) | researchgate.net |
Antimycobacterial Activity
Derivatives of 4-chloroquinoline have demonstrated significant potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis. rsc.orgresearchgate.net A series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. nih.gov Several of these compounds exhibited a notable Minimum Inhibitory Concentration (MIC) of 2.5 microg/mL, which is comparable to the first-line anti-TB drugs ethambutol (B1671381) and rifampicin. nih.gov
Further research into quinolone derivatives identified compounds with MIC values against M. tuberculosis in the range of 1.2–3 μg mL−1. rsc.org These compounds also showed excellent activity against a multidrug-resistant (MDR-TB) strain and were found to be non-toxic to mammalian cells. rsc.org One particular compound specifically inhibited M. tuberculosis, indicating its potential as a lead for the development of new anti-TB agents. rsc.org The synthesis of various series of 7-chloro-4-aminoquinolines has also yielded compounds with promising anti-mycobacterial activity. nih.govresearchgate.net
Interactive Table: Antimycobacterial Activity of Selected this compound Derivatives
| Compound Series/Name | Test Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 7-chloro-4-quinolinylhydrazones (3f, 3i, 3o) | M. tuberculosis H37Rv | 2.5 µg/mL | nih.gov |
| Quinolone derivative 6b6 | M. tuberculosis H37Rv | 1.2-3 µg/mL | rsc.org |
| Quinolone derivative 6b12 | M. tuberculosis H37Rv | 1.2-3 µg/mL | rsc.org |
Antimalarial Research
The 4-aminoquinoline scaffold is a cornerstone in antimalarial drug discovery, with chloroquine (B1663885) being a historically significant example. mdpi.comnih.gov Research continues to explore derivatives of this scaffold to combat drug-resistant malaria.
Activity against Plasmodium falciparum and Plasmodium vivax
Numerous studies have demonstrated the potent activity of 4-chloroquinoline derivatives against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. malariaworld.orgnih.gov For instance, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has shown excellent in vitro activity against drug-resistant P. falciparum isolates. mdpi.comnih.gov This compound is also active against a panel of P. vivax field isolates. mdpi.comnih.gov
Other research has focused on hybrid molecules. For example, hybrid compounds containing a 4-amino-7-chloroquinoline and cinnamoyl scaffolds linked via an alkylamine chain have demonstrated potent in vitro antimalarial activity against erythrocytic P. falciparum parasites. nih.gov Similarly, two novel 4-aminoquinoline derivatives, TDR 58845 and TDR 58846, were found to be active against a range of P. falciparum clones and isolates, including multidrug-resistant strains, with IC50 values ranging from 5.52 to 89.8 nM. nih.gov These compounds were also active against both early and late gametocyte stages of P. falciparum. nih.gov
Interactive Table: In Vitro Antimalarial Activity of Selected this compound Derivatives
| Compound | Plasmodium Species | Strain(s) | Activity (IC50) | Reference |
|---|---|---|---|---|
| MG3 | P. falciparum | Drug-resistant | Excellent | mdpi.comnih.gov |
| MG3 | P. vivax | Field isolates | Active | mdpi.comnih.gov |
| 4-aminoquinoline-cinnamoyl hybrid | P. falciparum | Erythrocytic stages | Potent | nih.gov |
| TDR 58845 | P. falciparum | CQ-resistant (W2), multidrug-resistant | 5.52 - 89.8 nM | nih.gov |
Evaluation in Rodent Malaria Models
In vivo studies using rodent malaria models have further substantiated the potential of 4-chloroquinoline derivatives as antimalarial agents. The compound MG3, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, has demonstrated oral activity in P. berghei, P. chabaudi, and P. yoelii models, with efficacy comparable or superior to chloroquine. mdpi.comnih.gov
Similarly, two other novel 4-aminoquinoline derivatives, TDR 58845 and TDR 58846, were shown to cure BALB/c mice infected with P. berghei. nih.gov Another study exploring two series of new 4-aminoquinoline derivatives identified four compounds that effectively cured mice infected with P. berghei. nih.gov These findings from rodent models are crucial for the preclinical development of new antimalarial drugs based on the 4-chloroquinoline scaffold.
Interactive Table: In Vivo Antimalarial Activity of Selected this compound Derivatives in Rodent Models
| Compound | Rodent Malaria Model | Efficacy | Reference |
|---|---|---|---|
| MG3 | P. berghei, P. chabaudi, P. yoelii | Orally active, comparable or better than chloroquine | mdpi.comnih.gov |
| TDR 58845 | P. berghei | Cured infected mice | nih.gov |
| TDR 58846 | P. berghei | Cured infected mice | nih.gov |
Anticancer and Cytotoxic Activities
The foundational structure of this compound has been utilized in the synthesis of novel compounds with potential anticancer properties. google.comgoogle.com
While direct studies detailing the inhibition of specific cancer cell lines by simple derivatives of this compound are not extensively documented in publicly available research, its role as a precursor is noted. For instance, the growth of some cancer cells can be inhibited by cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). googleapis.com Compounds designed to modulate these pathways, which may derive from this compound, could therefore possess antiproliferative effects. googleapis.com
The development of potential antitumor agents has incorporated this compound as a key building block. google.comgoogle.com Patents describe its use in the synthesis of imidazopyrimidine derivatives that function as inhibitors of the SHP2 protein tyrosine phosphatase. google.com Somatic mutations in SHP2 have been implicated in various cancers, including juvenile myelomonocytic leukemia, acute leukemias, neuroblastomas, and cancers of the lung, breast, and colon, making SHP2 a significant target for anticancer drug development. google.com In this context, this compound was used as a starting material in a multi-step synthesis to create these complex SHP2 inhibitors. google.comgoogle.com
Furthermore, research into phosphodiesterase 10 (PDE10) inhibitors, for which this compound has been used as a synthetic precursor, suggests a potential role in cancer treatment. googleapis.com The transformation of cells into a cancerous state can sometimes involve the expression of PDE10, which reduces intracellular levels of cAMP or cGMP. googleapis.com Therefore, inhibitors derived from this quinoline structure could potentially counteract this effect and inhibit the growth of certain cancer cells. googleapis.com
Neurological and Anti-inflammatory Applications
The this compound scaffold has been instrumental in the synthesis of molecules targeting neurological disorders and inflammatory processes. google.comgoogle.comgoogleapis.com
The development of novel compounds for treating pain and neurological conditions has utilized this compound as a synthetic intermediate. google.comgoogle.com In one instance, it was a reactant in the creation of heteroaryl compounds designed as inhibitors of voltage-gated sodium (NaV) channels. google.com Such inhibitors are recognized as clinically useful analgesics for various types of pain, including inflammatory and neuropathic pain. google.com The patent application notes that compounds like the anticonvulsant carbamazepine (B1668303) are thought to act via sodium channel inhibition. google.com
In a separate line of research, this compound was employed in the synthesis of aminopyridine and carboxypyridine compounds that act as phosphodiesterase 10 (PDE10) inhibitors. google.comgoogleapis.com These compounds are proposed for treating a range of neuropsychiatric conditions, and the patent explicitly lists antiepileptics and anticonvulsants as relevant applications. google.com The inventors suggest that the resulting compounds could be useful for treating neurodegeneration and have positive effects on synaptic plasticity and neurogenesis. google.comgoogleapis.com
A study focused on creating derivatives of the antimalarial drug amodiaquine (B18356) as potential treatments for Alzheimer's disease identified this compound as a useful precursor. mdpi.comnih.gov The researchers synthesized a novel amodiaquine derivative by reacting this compound with a corresponding hydrochloric salt. mdpi.comnih.gov It was noted that the nitrile group at the C-7 position was successfully preserved during the synthesis, yielding the expected final product. mdpi.comnih.gov These derivatives were then evaluated for their ability to inhibit human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in Alzheimer's disease therapy. nih.govmeekapharmacare.com The study demonstrated that amodiaquine derivatives can possess potent anti-cholinesterase activity. nih.gov
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| Amodiaquine Derivative (Product 3) | Acetylcholinesterase (AChE) | Data not specified in abstract |
| Amodiaquine Derivative (Product 3) | Butyrylcholinesterase (BChE) | Data not specified in abstract |
Source: Adapted from research on amodiaquine derivatives. mdpi.comnih.gov
Research into derivatives originating from this compound indicates potential for anti-inflammatory applications. google.comgoogle.com Patents for PDE10 inhibitors, which use the compound as a starting material, suggest that the resulting molecules may have anti-inflammatory properties that could help treat neurodegeneration. google.comgoogleapis.com Similarly, patent literature for NaV channel inhibitors, also synthesized using this compound, describes the resulting compounds as being useful for treating inflammatory pain, such as that associated with rheumatoid arthritis. google.com The inhibition of mediators involved in inflammatory pathways is a key strategy in the design of new anti-inflammatory drugs.
Other Biological Activities
Derivatives of the this compound scaffold have been investigated for a range of biological activities beyond the more extensively studied areas. These explorations highlight the versatility of the quinoline core and the potential for discovering novel therapeutic agents.
Quinoline derivatives are recognized for their antioxidant potential, which is often attributed to their ability to scavenge free radicals and chelate transition metals. iau.irnih.gov The antioxidant activity is closely linked to the molecular structure, particularly the presence of specific functional groups. iau.ir For instance, studies on furo[2,3-f]quinoline derivatives have indicated that the presence of an NH group in the structure contributes to good antioxidant activity. iau.ir Organic compounds with antioxidant properties can neutralize the detrimental effects of free radicals, which are implicated in a variety of diseases, including cancer, cardiovascular conditions, and neurodegenerative disorders like Alzheimer's and Parkinson's disease. iau.irnih.gov
The mechanism of antioxidant action often involves the transfer of a hydrogen atom or a single electron to a radical species, a process whose efficiency can be predicted by parameters like bond dissociation energies and ionization potential. nih.gov Research on a broad range of quinoline derivatives has identified compounds with antioxidant efficiency comparable to, and in some cases greater than, the standard antioxidant Trolox. nih.gov While direct studies on the antioxidant properties of this compound derivatives are not extensively documented, the established antioxidant capacity of the broader quinoline class suggests that derivatives of this scaffold, particularly those incorporating amine or hydroxyl functionalities, may warrant investigation for these properties. nih.govmdpi.com
There is currently a lack of publicly available scientific literature detailing the investigation or application of this compound derivatives in the field of energetic materials. Research in this area tends to focus on nitrogen-rich heterocyclic compounds, such as tetrazoles and tetrazines, which are valued for their high heats of formation and ability to release large amounts of nitrogen gas upon decomposition.
The quinoline scaffold is a key component in several anti-HIV agents, and its derivatives have been a focus of research for developing new treatments for HIV-1 infections. nih.gov Specifically, quinoline-based compounds have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs are a critical class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and thereby prevents the conversion of viral RNA into DNA. nih.gov
While research has not specifically pinpointed this compound derivatives, studies on related quinoline structures offer insights into their potential. For example, a series of quinoline derivatives designed as NNRTIs showed that substitutions on the quinoline ring are crucial for potent activity. nih.gov Molecular docking studies of these derivatives have identified key interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in the NNRTI binding pocket of the reverse transcriptase enzyme. nih.gov The development of quinoline-based chalcones as HIV reverse transcriptase inhibitors further underscores the potential of this chemical family in anti-HIV drug discovery.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 4-chloroquinoline derivatives, SAR has been extensively explored, primarily in the context of antimalarial drug development. pharmacy180.comnih.gov
The substitution at the 7-position of the quinoline ring is a critical determinant of activity. The 7-chloro substituent is considered optimal for the antimalarial activity of many 4-aminoquinolines, such as chloroquine. pharmacy180.com However, research has shown that other electron-withdrawing groups at this position can also confer significant activity. researchgate.net
A pivotal aspect of the SAR for this class of compounds is the modification of the 7-position. Replacing the 7-chloro group with a nitrile (cyano) group has been investigated as a strategy to reduce molecular weight and lipophilicity. researchgate.net This modification is significant because it can potentially improve the "druggability" of the compound by enhancing solubility and reducing the risk of off-target effects like hERG channel inhibition. researchgate.net The electron-withdrawing nature of the nitrile group is crucial for maintaining the activity, which is linked to the inhibition of β-hematin formation in the malaria parasite. researchgate.net The inhibitory activity appears to correlate with both the Hammett constant (a measure of the electron-withdrawing or -donating ability of a substituent) and the lipophilicity of the group at the 7-position. researchgate.net
The nature of the substituent at the 4-position of the quinoline ring also plays a major role in determining the biological activity. In the context of antimalarial 4-aminoquinolines, the side chain is crucial. Key SAR observations include:
Side Chain Length: A dialkylaminoalkyl side chain with 2 to 5 carbon atoms between the nitrogen atoms is generally optimal for activity. pharmacy180.com
Terminal Amine Group: The tertiary amine in the side chain is important for activity. pharmacy180.com Introducing a hydroxyl group on one of the ethyl groups of this amine can reduce toxicity. youtube.com
Aromatic Rings in the Side Chain: The incorporation of an aromatic ring in the side chain, as seen in amodiaquine, can lead to compounds with reduced toxicity and activity compared to chloroquine. pharmacy180.com
These SAR insights, primarily derived from antimalarial research, provide a valuable framework for the rational design of novel this compound derivatives for various therapeutic applications.
Table of SAR Findings for 7-Substituted-4-Aminoquinolines
| Position | Modification | Effect on Activity | Reference |
|---|---|---|---|
| 7 | Chloro (Cl) | Optimal for antimalarial activity | pharmacy180.com |
| 7 | Bromo (Br) or Iodo (I) | Maintained good antiplasmodial activity | researchgate.net |
| 7 | Trifluoromethyl (CF₃) | Moderate activity against sensitive and resistant strains | researchgate.net |
| 7 | Nitrile (CN) | Lower molecular weight and lipophilicity, retains activity | researchgate.net |
| 4 | Dialkylaminoalkyl side chain (2-5 carbons) | Optimal for antimalarial activity | pharmacy180.com |
| 4 | Hydroxyl group on terminal amine's ethyl group | Reduces toxicity | youtube.com |
| 4 | Aromatic ring in side chain | Reduced toxicity and activity | pharmacy180.com |
Advanced Applications and Future Prospects
Development of Novel Therapeutic Agents
The 4-chloroquinoline-7-carbonitrile core is a privileged structure in the design of targeted therapeutic agents, particularly kinase inhibitors. The chlorine atom at the 4-position serves as a versatile synthetic handle for the introduction of various amine-containing moieties, a common feature in many kinase inhibitors that interact with the hinge region of the enzyme's ATP-binding pocket.
A prominent class of therapeutics derived from a related scaffold are Src kinase inhibitors. For instance, a series of 4-anilino-7-pyridyl-3-quinolinecarbonitriles have been prepared and evaluated as potent inhibitors of Src kinase. nih.gov In these molecules, the 4-anilino group is crucial for activity, while substitutions on the quinoline (B57606) core, including at the 7-position, modulate the potency and selectivity. One lead compound from this series demonstrated significant anti-tumor activity in a xenograft model, highlighting the therapeutic potential of this chemical space. nih.gov
Furthermore, the 4-anilino-3-quinolinecarbonitrile skeleton is the basis for the drug Bosutinib , a dual Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). nih.gov Bosutinib is a 7-alkoxy-4-[(2,4-dichloro-5-methoxyphenyl)amino]-3-quinolinecarbonitrile, underscoring the importance of the 4-anilino-quinolinecarbonitrile framework. Research into analogues of Bosutinib has shown that replacing the 7-alkoxy group with other functionalities, such as furan, can lead to compounds with even greater potency as Src inhibitors. nih.gov
The versatility of the 4-amino-7-chloroquinoline scaffold, a close relative of this compound, has also been explored for other therapeutic areas. Derivatives have been investigated as potential treatments for Parkinson's disease, acting as synthetic agonists for the nuclear receptor NR4A2. The 4-amino-7-chloroquinoline structure is considered a critical pharmacophore for this activity, providing a framework for further optimization.
Material Science Applications (e.g., NLO materials)
Organic materials with nonlinear optical (NLO) properties are of great interest for applications in optical communications, data storage, and optical computing. These materials can alter the properties of light, such as its frequency and refractive index, in a way that is dependent on the light's intensity. nih.gov The key to a molecule possessing significant NLO properties often lies in having a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer.
Quinoline derivatives are attractive candidates for NLO materials due to their extended π-electron system and the ability to be functionalized with various donor and acceptor groups. mdpi.com While specific studies on the NLO properties of this compound are not widely reported, the inherent electronic characteristics of the molecule—with the electron-withdrawing cyano group and the quinoline ring system—suggest its potential as a component in NLO-active chromophores. The general principle involves creating donor-π-acceptor (D-π-A) structures. In such a design, the this compound moiety could potentially act as an acceptor part of the molecule.
Theoretical and experimental studies on other quinoline derivatives have demonstrated their significant NLO response. For example, quinoline-carbazole based materials have been designed and shown to have large first hyperpolarizability values, a measure of the NLO response. nih.gov The design of these materials often involves linking electron-rich (donor) and electron-deficient (acceptor) moieties through a π-conjugated spacer. This framework provides a blueprint for how this compound could be integrated into more complex molecular structures to create novel NLO materials.
Integration into Chemical Probes and Diagnostics
Fluorescent chemical probes are indispensable tools in biomedical research and diagnostics, allowing for the visualization and tracking of specific molecules and ions within biological systems. The quinoline ring is a common fluorophore, and its derivatives are widely used to construct probes for various analytes, including metal ions and reactive oxygen species, and for sensing environmental changes like pH. researchgate.netnih.gov
The development of quinoline-based fluorescent probes often relies on modulating the intramolecular charge transfer (ICT) process. A probe can be designed to be "off" in its basal state and to "turn on" with a fluorescent signal upon interaction with a specific analyte. This can be achieved by attaching a receptor for the analyte to the quinoline fluorophore.
While direct applications of this compound as a fluorescent probe are not extensively documented, its structure provides a foundation for the development of such tools. For example, a quinoline-based probe, designated HQ, was developed for the detection of hypochlorous acid (HOCl), a key reactive oxygen species in inflammatory diseases like rheumatoid arthritis. bldpharm.comsigmaaldrich.com This probe was synthesized through a condensation reaction involving a quinolinium iodide derivative. bldpharm.com This demonstrates the adaptability of the quinoline scaffold for creating sensitive and selective probes. The 4-chloro and 7-cyano groups on the target compound could be strategically modified to create novel probes with tailored specificities and photophysical properties.
Computational Drug Design and Discovery
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are integral to modern drug discovery. These in silico techniques allow for the rational design of new drug candidates and the prediction of their biological activity before their synthesis, saving time and resources. researchgate.net
The 4-anilino-3-quinolinecarbonitrile scaffold has been the subject of such computational studies. For instance, the discovery of 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile as a Src inhibitor was identified through the screening of a directed compound library. nih.gov Subsequent structure-activity relationship (SAR) studies revealed that the aniline (B41778) group at C-4, the carbonitrile at C-3, and alkoxy groups at C-6 and C-7 are crucial for optimal activity. nih.gov
Molecular docking studies have been used to understand how these quinoline derivatives bind to their target kinases. For 4-anilinoquinazoline (B1210976) derivatives, which are structurally similar to the quinoline counterparts, docking studies have shown that they fit into the ATP-binding pocket of the epidermal growth factor receptor (EGFR). These studies help to explain the observed SAR and guide the design of more potent and selective inhibitors. researchgate.net
The this compound molecule serves as a valuable starting point for such computational design efforts. By modeling the docking of virtual libraries of compounds derived from this scaffold into the active sites of various kinases, researchers can prioritize the synthesis of the most promising candidates.
Pharmacokinetic and Pharmacodynamic Profiling of Derivatives
The success of a drug candidate depends not only on its potency (pharmacodynamics) but also on its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics. A favorable pharmacokinetic profile ensures that the drug reaches its target in the body at an effective concentration and for an appropriate duration.
Extensive pharmacokinetic and pharmacodynamic studies have been conducted on Bosutinib, a key therapeutic agent with a 4-anilino-3-quinolinecarbonitrile core. nih.gov Bosutinib is administered orally, and its absorption is enhanced when taken with food. It is widely distributed in the tissues and is highly bound to plasma proteins. The metabolism of Bosutinib primarily occurs in the liver, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govresearchgate.net This information is critical for understanding potential drug-drug interactions. For example, co-administration of Bosutinib with strong inhibitors or inducers of CYP3A4 can significantly alter its plasma concentrations, necessitating dose adjustments or avoidance of such combinations. fda.gov
Pharmacodynamic studies have established a relationship between Bosutinib exposure and its therapeutic effects and side effects. For instance, in patients with newly diagnosed CML, higher exposure to Bosutinib is associated with a greater probability of achieving complete cytogenetic and major molecular responses. nih.gov Conversely, an exposure-response relationship has also been identified for certain side effects, such as diarrhea. nih.gov
These detailed studies on Bosutinib provide a valuable framework for the development of other therapeutic agents based on the this compound scaffold. By understanding the ADME properties and exposure-response relationships of existing drugs, medicinal chemists can design new derivatives with improved pharmacokinetic profiles and a better balance of efficacy and safety.
Q & A
Q. What are the common synthetic routes for 4-Chloroquinoline-7-carbonitrile, and how can researchers optimize yield and purity?
- Methodological Answer : A widely used method involves chlorination of quinoline precursors. For example, 4-hydroxy-7-chloroquinoline derivatives can be treated with phosphorus oxychloride (POCl₃) to introduce the chloro group at position 4 . Alternatively, starting from 3-chloroaniline and acrylic acid esters, cyclization and subsequent chlorination yield 4,7-dichloroquinoline intermediates, which can be functionalized to the target carbonitrile . Optimization includes adjusting reaction time (e.g., 12–24 hours for propargyl ether formation ), solvent polarity (e.g., acetone for K₂CO₃-mediated reactions ), and stoichiometric ratios of reagents. Purity is enhanced via recrystallization in ethanol-toluene mixtures (1:2 v/v) .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.3–8.5 ppm) and carbons (δ 110–150 ppm) based on substituent electronic effects. For example, the C-7 chloro group deshields adjacent protons .
- IR Spectroscopy : Identify nitrile stretches (~2180–2220 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .
Tabulate spectral data against known analogs (e.g., 7-chloroquinoline derivatives in ) to validate structural assignments.
Q. What solubility and stability considerations are critical for handling this compound?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water. Stability tests under varying pH (e.g., 1–13) and temperatures (25–60°C) are recommended. Store at –20°C in amber vials to prevent photodegradation, as quinoline derivatives often exhibit sensitivity to light .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects or unaccounted steric factors. For example:
- Compare DFT-calculated reaction pathways (e.g., nucleophilic substitution at C-4) with experimental kinetics in different solvents (e.g., DMF vs. THF) .
- Validate using isotopic labeling (e.g., ¹³C-tracing) or in situ monitoring (e.g., Raman spectroscopy) .
- Cross-reference with structurally similar compounds (e.g., 4-chloroquinoline analogs ) to identify trends.
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound derivatives?
- Methodological Answer :
- Core Modifications : Introduce substituents at C-3 (e.g., methoxy, amino) to probe electronic effects on bioactivity .
- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify key interactions (e.g., nitrile group hydrogen bonding ).
- In Vitro Assays : Test derivatives against target enzymes (e.g., botulinum neurotoxin serotype A ) with IC₅₀ determinations. Include positive controls (e.g., known inhibitors) and validate via dose-response curves .
Q. How should researchers approach optimizing reaction conditions for large-scale synthesis without compromising regioselectivity?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts for regioselective chlorination .
- Flow Chemistry : Implement continuous reactors to enhance heat/mass transfer and reduce byproducts .
- Process Analytical Technology (PAT) : Use inline FTIR or HPLC to monitor intermediate formation (e.g., 4-hydroxy-7-chloroquinoline ) and adjust parameters in real time.
Q. What methodologies are recommended for analyzing degradation products of this compound under oxidative conditions?
- Methodological Answer :
- LC-HRMS : Identify major degradation products (e.g., quinoline N-oxide or hydrolyzed nitriles) using high-resolution mass spectrometry .
- Stability-Indicating Assays : Develop HPLC methods with PDA/UV detection (λ = 254 nm) to quantify intact compound vs. degradants .
- Mechanistic Studies : Use radical scavengers (e.g., BHT) or isotopic labeling (¹⁸O₂) to elucidate oxidative pathways .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility when synthesizing this compound analogs?
- Methodological Answer :
- Detailed Protocols : Document exact stoichiometry, solvent grades, and purification steps (e.g., column chromatography vs. recrystallization ).
- Collaborative Validation : Share samples with independent labs for NMR/HRMS cross-verification .
- Open Data : Publish raw spectral files and chromatograms in supplementary materials .
Q. What statistical tools are appropriate for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Error Propagation : Calculate confidence intervals for IC₅₀ values via bootstrap resampling .
- Meta-Analysis : Compare results across multiple assays (e.g., fluorescence vs. enzymatic activity ) using ANOVA or mixed-effects models .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
